N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide
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Overview
Description
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to an ethoxyphenyl and a phenylpropanoyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea typically involves the reaction of 2-ethoxyaniline with 3-phenylpropanoic acid chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phenylpropanoyl moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea may have various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with known biological activities.
N-(2-methoxyphenyl)-N’-(3-phenylpropanoyl)thiourea: A structurally similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea’s unique combination of functional groups may confer distinct chemical reactivity and biological properties compared to its analogs. The ethoxy group can influence solubility and electronic properties, while the phenylpropanoyl moiety may affect its interaction with biological targets.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,19,20,21,23) |
InChI Key |
AZRPWXHFTWJKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)CCC2=CC=CC=C2 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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